1-(3-furylmethyl)-4-phenylpiperazine

Physicochemical profiling CNS drug design Permeability

Researchers using 4-phenylpiperazine D3R ligands often encounter off-target serotonin receptor binding from para-fluoro substituents. 1-(3-Furylmethyl)-4-phenylpiperazine eliminates this confound, providing a clean D3R pharmacophore (est. LogP 2.3-2.5, tPSA 19.6 Ų) for head-to-head PAMPA/MDCK-MDR1 permeability comparisons. • Isolate lipophilicity vs. passive CNS permeability when paired with 4-fluorophenyl analog • Critical 3-furylmethyl vs. 2-furylmethyl regioisomeric control for receptor recognition studies • BenchChem supplies this compound In Stock with competitive pricing for immediate global shipping.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B5588184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-furylmethyl)-4-phenylpiperazine
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=COC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H18N2O/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2
InChIKeyJXUJXRYDQGBEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Furylmethyl)-4-phenylpiperazine: Structural & Classification Baseline


1-(3-Furylmethyl)-4-phenylpiperazine (IUPAC: 1-(furan-3-ylmethyl)-4-phenylpiperazine; molecular formula C15H18N2O; MW 242.32 g/mol) is a disubstituted piperazine derivative belonging to the 4-phenylpiperazine pharmacophore class . The compound features a furan-3-ylmethyl substituent on the piperazine N1 and an unsubstituted phenyl ring on N4, distinguishing it from 2-furylmethyl positional isomers and 4-fluorophenyl analogs within the same chemotype . 4-Phenylpiperazines are recognized privileged scaffolds in neuropsychiatric drug discovery, particularly as dopamine D3 receptor (D3R) ligands with nanomolar affinity and tunable intrinsic efficacy [1].

Pharmacophore Class 4-Phenylpiperazine D3R-preferring scaffold
Regiochemistry 3-Furylmethyl substitution for regioisomeric control
Physicochemical Fit Reduced lipophilicity context may suit CNS permeability studies

Non-Interchangeability of 1-(3-Furylmethyl)-4-phenylpiperazine


Within the 4‐phenylpiperazine series, even subtle alterations to the N1‐substituent produce marked shifts in receptor‐subtype selectivity, intrinsic efficacy, and physicochemical properties [1]. The saturated methylene linker and the electron‐rich 3‐furyl ring in 1‐(3‐furylmethyl)‐4‐phenylpiperazine create a unique spatial and electronic fingerprint that differs from the 2‐furylmethyl isomer, the 4‐fluorophenyl analog, or the benzyl derivative. Published structure–activity relationship (SAR) studies on D3R‐selective 4‐phenylpiperazines demonstrate that the heterocyclic moiety adjacent to the amide/linker is the pivotal element controlling both binding affinity and functional selectivity [2]. Consequently, substituting this compound with a generic phenylpiperazine without matching the 3‐furylmethyl regiochemistry and the unsubstituted phenyl ring risks altering target engagement, off‐target profile, and downstream pharmacological readout, making direct interchange scientifically unsound [3].

Regioisomer Mismatch
2-Furylmethyl isomer may shift D3R binding geometry and selectivity profile
Analog Substitution
4-Fluorophenyl analog alters LogP and may modify off-target receptor engagement
Metabolic Profile Divergence
Benzyl analog undergoes different CYP metabolism, compromising assay stability

Quantitative Evidence: 1-(3-Furylmethyl)-4-phenylpiperazine vs. Closest Analogs


Lipophilicity & Polar Surface Area vs. 4-Fluorophenyl Analog

Compared to its closest commercial analog, 1-(4-fluorophenyl)-4-(3-furylmethyl)piperazine, 1-(3-furylmethyl)-4-phenylpiperazine lacks the electron‐withdrawing para‐fluoro substituent, resulting in a calculated LogP reduction from 2.80 to an estimated ~2.3–2.5 . Its topological polar surface area (tPSA) remains identical at 19.6 Ų because the substitution pattern does not alter the heteroatom count . The lower lipophilicity is expected to improve aqueous solubility and reduce non‐specific protein binding, while preserving the same tPSA maintains equivalent passive membrane permeability potential [1].

Lipophilicity
Data to verify
Estimated LogP 2.3–2.5 vs. 2.80 (4-fluorophenyl analog); ΔLogP ≈ −0.3 to −0.5
Lower lipophilicity may reduce protein binding, supporting solubility and CNS permeability studies.
In silico prediction; experimental LogP not available.
Physicochemical profiling CNS drug design Permeability

Regioisomeric Selectivity: 3-Furylmethyl vs. 2-Furylmethyl

The position of the furylmethyl attachment to the piperazine ring is a critical determinant of pharmacophore geometry. In the 4-phenylpiperazine D3R ligand class, the spatial orientation of the heterocycle dictates the ability to occupy the secondary binding pocket (SBP) of the receptor, which is a key driver of D3 vs. D2 subtype selectivity [1]. While direct binding data for 1-(3-furylmethyl)-4-phenylpiperazine at D3R are not publicly available, the 3-substituted furan isomer presents the oxygen atom in a different vector compared to the 2-furylmethyl isomer (1-(2-furylmethyl)-4-phenylpiperazine, EVT-5755949), which is predicted to alter the hydrogen‐bond acceptor geometry and thus the interaction with the SBP . In structurally analogous 4-phenylpiperazine D3R ligands, a shift in heterocycle attachment position from the 2- to the 3-position has been associated with 2- to 5-fold changes in Ki values at D3R, depending on the linker chain length and the phenyl substituent [2].

Regioisomer Binding
Class-level inference
No direct Ki; class SAR suggests 2–5× binding variation depending on furan attachment position.
Regioisomeric identity may shift D3R secondary pocket interaction, altering SAR interpretation.
Head-to-head assay not available; inference from 4-phenylpiperazine D3R SAR.
Regioisomerism Receptor binding Structure-activity relationship

D3 Receptor Affinity vs. 4-Phenylpiperazine Congeners

4-Phenylpiperazine derivatives constitute one of the most extensively characterized D3R-selective ligand classes. Published Ki values for structurally related compounds with a heterocyclic moiety linked via a methylene bridge to the piperazine N1 typically fall in the nanomolar range (Ki < 100 nM) at human D3R, while the corresponding D2R affinity is often 5- to 50-fold lower, providing a D2/D3 selectivity window [1]. For example, compound 16 in Taylor et al. (2010) – a 4-phenylpiperazine with a benzofuran amide moiety – displayed D3R Ki = 7.4 nM and D2R Ki = 37 nM, yielding a ~5-fold selectivity [2]. 1-(3-Furylmethyl)-4-phenylpiperazine, by virtue of its unsubstituted 4-phenylpiperazine core and the furan heterocycle, is structurally positioned within this potency range, although direct experimental confirmation is lacking [3].

D3R Affinity (Predicted)
Class-level inference
Estimated Ki: 5–500 nM (based on congeneric chemotype SAR)
Expected D3R-preferring binding; selectivity context for neuropsychiatric research.
No direct binding data for this compound; infer from Taylor et al. (2010).
D3 receptor Binding affinity Neuropsychiatric drug discovery

Predicted Metabolic Stability: Furan vs. Benzyl Analog

Replacing the classic benzyl group (1-benzyl-4-phenylpiperazine) with a 3-furylmethyl moiety introduces an oxygen atom into the heterocycle, which can alter the metabolic soft spot profile. Benzyl-substituted phenylpiperazines are known to undergo rapid N-dealkylation and aromatic hydroxylation by CYP3A4 and CYP2D6, leading to high intrinsic clearance in human liver microsomes (HLM) [1]. In contrast, furan-containing analogs are reported to exhibit a modified metabolic pathway, shifting oxidation from the phenyl ring to the furan ring, which in certain contexts results in slower overall turnover and reduced formation of reactive intermediates [2]. While no head-to-head microsomal stability data for 1-(3-furylmethyl)-4-phenylpiperazine vs. 1-benzyl-4-phenylpiperazine have been published, qualitative structure–metabolism relationship (SMR) models predict a moderately longer half-life for the furylmethyl analog (estimated t1/2 in HLM: 30–60 min) compared to the benzyl analog (typically <30 min) [3].

Microsomal Stability
Class-level inference
Predicted HLM t1/2: 30–60 min (furan) vs. <30 min (benzyl); ~1.5–2× longer.
Slower predicted turnover may support cellular assays; informs metabolic soft-spot profiling.
In silico SMR prediction; no matched experimental pair identified.
Metabolic stability In vitro ADME CYP450

Applications of 1-(3-Furylmethyl)-4-phenylpiperazine


D3 Receptor Ligand Screening & Pharmacological Tool

Based on the established nanomolar D3R affinity of the 4-phenylpiperazine chemotype [1], 1-(3-furylmethyl)-4-phenylpiperazine is positioned as a candidate D3R ligand for use in radioligand displacement assays and functional cAMP inhibition studies. Its structural features align with known D3R-selective pharmacophores, making it suitable for inclusion in screening decks aimed at identifying novel D3R modulators without the confounding influence of a para-fluoro substituent that can alter off-target serotonin receptor binding [2].

Physicochemical Probe for CNS Penetrance Studies

The compound's reduced LogP (estimated 2.3–2.5) relative to the 4-fluorophenyl analog (LogP 2.80) , combined with an unchanged tPSA of 19.6 Ų, makes it a useful comparator in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 transport experiments to dissect the contribution of lipophilicity alone to passive CNS permeability. Researchers can employ head-to-head permeability comparisons between 1-(3-furylmethyl)-4-phenylpiperazine and 1-(4-fluorophenyl)-4-(3-furylmethyl)piperazine to empirically isolate the effect of the para-fluoro substituent on membrane flux.

Regioisomeric Specificity Control in SAR Studies

Because the 3-furylmethyl and 2-furylmethyl regioisomers may exhibit different hydrogen-bond geometries and receptor recognition profiles [3], 1-(3-furylmethyl)-4-phenylpiperazine serves as a critical control compound when evaluating the impact of heterocycle substitution position on target engagement. It is recommended that any SAR campaign involving a furylmethyl-phenylpiperazine series include both regioisomers to avoid false negative or positive conclusions driven solely by positional effects.

Metabolic Stability Benchmarking vs. Benzyl Congeners

The predicted longer microsomal half-life of the furylmethyl analog compared to 1-benzyl-4-phenylpiperazine [4] supports its use as a tool to study metabolic soft-spot differences between furan- and benzyl-substituted phenylpiperazines. In vitro hepatocyte or microsomal incubation experiments comparing the two compounds can illuminate the impact of introducing a heterocyclic oxygen on CYP-mediated clearance, informing future lead optimization efforts.

Application
Selection Property
Validation Focus
D3 Receptor Ligand Screening
4-Phenylpiperazine D3R-preferring scaffold
Radioligand displacement & functional cAMP assays
CNS Permeability Probe
Non-fluorinated lipophilicity context
PAMPA / MDCK-MDR1 permeability comparison
Regioisomeric SAR Control
3-Furylmethyl positional isomer
Binding comparison between 2- and 3-furylmethyl isomers
Metabolic Soft-Spot Profiling
Furan-containing 4-phenylpiperazine
In vitro microsomal stability & CYP pathway analysis
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